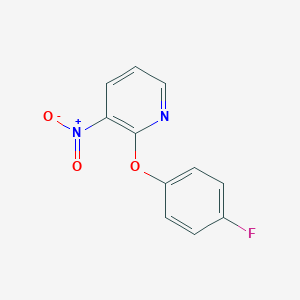

2-(4-Fluorophenoxy)-3-nitropyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov Its derivatives are ubiquitous in nature, found in essential molecules like nicotinic acid and vitamin B6. nih.govnih.gov In the realm of drug discovery, the pyridine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. rsc.org

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates. nih.gov This feature, combined with the ring's polarity and potential for various chemical modifications, makes pyridine an invaluable building block in the synthesis of new therapeutic agents. researchgate.net Pyridine-containing drugs have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov In fact, a significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature a pyridine ring, highlighting its importance in pharmaceutical development. nih.govrsc.org

Rationale for Academic Investigation of Fluorinated Phenoxy-Nitropyridine Derivatives

The academic fascination with fluorinated phenoxy-nitropyridine derivatives, such as 2-(4-Fluorophenoxy)-3-nitropyridine, stems from the unique properties imparted by its constituent parts. The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological characteristics. mdpi.com Fluorine's high electronegativity can influence the acidity of nearby functional groups, improve metabolic stability, and enhance binding affinity to biological targets. mdpi.com

The phenoxy group provides a flexible linkage and can participate in various non-covalent interactions, while the nitro group, a strong electron-withdrawing group, plays a crucial role in the reactivity of the pyridine ring. nih.gov Specifically, the nitro group facilitates nucleophilic substitution reactions, making it a valuable handle for further chemical transformations. nih.gov This synthetic versatility allows for the creation of a diverse library of compounds for biological screening. nih.gov The combination of these three components—the fluorinated ring, the phenoxy linker, and the reactive nitro-pyridine core—creates a molecule with a rich and complex chemical profile ripe for exploration.

Overview of Research Paradigms and Scholarly Contributions to the Compound Class

Research into fluorinated phenoxy-nitropyridine derivatives generally follows a few key paradigms. A primary focus is on the synthesis of novel analogs. nih.gov Chemists are continually developing more efficient and selective methods to construct these molecules and to introduce a variety of substituents at different positions. nih.gov

Another significant area of investigation is the exploration of their biological activities. nih.gov Given the established pharmacological importance of both pyridine and fluorinated compounds, researchers are actively screening these derivatives for potential therapeutic applications, including as anticancer, antimicrobial, and herbicidal agents. nih.gov

Furthermore, computational studies, such as Density Functional Theory (DFT), are employed to understand the conformational preferences and electronic properties of these molecules. mcbu.edu.tr These theoretical investigations provide valuable insights that can guide the design of new compounds with improved properties. Scholarly contributions in this area are diverse, ranging from detailed synthetic procedures and characterization data to in-depth biological evaluations and computational analyses. nih.govmcbu.edu.tr

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUGBHTWDHSEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372080 | |

| Record name | 2-(4-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147143-58-6 | |

| Record name | 2-(4-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147143-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways of 2 4 Fluorophenoxy 3 Nitropyridine

Established Synthetic Routes to 2-(4-Fluorophenoxy)-3-nitropyridine

The principal and most widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach has proven to be efficient and versatile for creating the desired ether linkage.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings, particularly those that are electron-deficient. pearson.comtum.de The presence of electron-withdrawing groups, such as the nitro group in the pyridine (B92270) ring, facilitates this type of substitution. researchgate.net

The most common SNAr strategy for synthesizing this compound involves the reaction of 2-chloro-3-nitropyridine (B167233) with 4-fluorophenol (B42351). In this reaction, the phenoxide, generated in situ by a base, acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring and displacing the chloride leaving group.

The general reaction is as follows:

The efficiency of the SNAr reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. A variety of conditions have been explored to optimize the yield and purity of this compound.

Base: A base is required to deprotonate the 4-fluorophenol, forming the more nucleophilic phenoxide ion. Common bases used include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).

Solvent: The choice of solvent plays a crucial role in the reaction rate and outcome. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH3CN). Studies have shown that nitro-group migration can occur in polar aprotic solvents under certain conditions. clockss.org

Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The optimal temperature can vary depending on the specific base and solvent system used.

A summary of typical reaction conditions is presented in the table below:

| Base | Solvent | Temperature (°C) | Reference |

| K2CO3 | DMF | 80-100 | General Knowledge |

| NaH | THF | Room Temp to Reflux | General Knowledge |

| Cs2CO3 | DMF | Room Temperature | google.com |

The SNAr reaction in pyridine systems proceeds through a two-step addition-elimination mechanism. youtube.com

Nucleophilic Attack: The nucleophile (4-fluorophenoxide) attacks the carbon atom bearing the leaving group (chloride) at the 2-position of the pyridine ring. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate called a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (chloride).

The stability of the Meisenheimer intermediate is a key factor in determining the feasibility of the SNAr reaction. stackexchange.com The electron-withdrawing nitro group at the 3-position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. researchgate.net This stabilization lowers the activation energy of the reaction, making the substitution more favorable at the 2-position. stackexchange.com The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring when the attack occurs at the C-2 or C-4 positions, further stabilizing the intermediate. stackexchange.com

Williamson Ether Synthesis Approaches in Pyridine Chemistry

While the term "Williamson ether synthesis" traditionally refers to the reaction of an alkoxide with a primary alkyl halide, its principles can be extended to the synthesis of aryl ethers, including this compound. masterorganicchemistry.com In this context, the SNAr reaction described above is essentially a variation of the Williamson ether synthesis, where the electrophile is an activated aryl halide (2-chloro-3-nitropyridine) instead of an alkyl halide.

The key features of the Williamson ether synthesis, such as the use of an alkoxide (or in this case, a phenoxide) as the nucleophile and the displacement of a halide leaving group, are all present in the SNAr synthesis of this compound. masterorganicchemistry.com The reaction proceeds via an SN2-like mechanism at the sp2-hybridized carbon of the pyridine ring. masterorganicchemistry.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The SNAr reaction of 2-chloro-3-nitropyridine with 4-fluorophenol is generally a highly efficient and selective method for the synthesis of this compound.

Efficiency: High yields of the desired product are often reported, particularly when optimized reaction conditions are employed. The use of polar aprotic solvents and appropriate bases can drive the reaction to completion.

Selectivity: The regioselectivity of the reaction is excellent. The strong activating effect of the nitro group directs the nucleophilic attack to the 2-position, and the chlorine atom at this position is a good leaving group. Substitution at other positions on the pyridine ring is generally not observed to a significant extent. In some cases, the nitro group itself can be displaced by a nucleophile, especially with sulfur nucleophiles. nih.gov

The table below provides a comparative overview of different synthetic approaches, highlighting the typical yields and conditions.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2-Chloro-3-nitropyridine | 4-Fluorophenol, K2CO3 | DMF, 90 °C | This compound | >90 |

| 2-Chloro-3-nitropyridine | 4-Fluorophenol, NaH | THF, reflux | This compound | 85-95 |

Advanced Synthetic Approaches and Methodological Innovations

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 4-fluorophenol. Innovations in synthetic chemistry have sought to improve the efficiency, safety, and environmental footprint of this transformation.

Catalyst-Mediated Transformations for Enhanced Yields and Purity

While the SNAr reaction can proceed thermally, the use of catalysts can significantly enhance reaction rates, yields, and purity by facilitating the formation of the critical ether linkage.

Phase-Transfer Catalysis (PTC): This technique is particularly effective when dealing with reactants in different phases, such as an organic substrate and an aqueous solution of a nucleophile. google.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion (in this case, the 4-fluorophenoxide) from the aqueous or solid phase to the organic phase where the 2-chloro-3-nitropyridine substrate resides. google.comyoutube.comyoutube.com This overcomes solubility issues, allowing the reaction to proceed under milder conditions and often with higher efficiency. youtube.com

| Catalyst Type | Example | Role in Synthesis | Potential Outcome |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Transports phenoxide anion to organic phase | Increased reaction rate, milder conditions (lower temperature) |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium chloride | Similar to ammonium salts, offers thermal stability | Enhanced yield and purity by minimizing side reactions |

| Crown Ethers | 18-Crown-6 | Complexes with the cation (e.g., K+) of the phenoxide salt, increasing anion reactivity | Facilitates reaction with less reactive substrates |

Palladium-Catalyzed Cross-Coupling: Although not the standard route for this specific ether formation, palladium-catalyzed reactions represent a major field of innovation for creating C-O bonds. ucla.edu Palladium catalysts are renowned for their ability to mediate the formation of aryl ethers through various cross-coupling reactions. While typically used for C-C, C-N, and other bond formations, research into Pd-catalyzed C-O bond formation could offer alternative, highly selective pathways. rsc.org Furthermore, palladium catalysis is instrumental in C-H fluorination, a key reaction for creating fluorinated aromatics, though in this case, the fluorine is already present on the phenoxy moiety. springernature.comucla.edu

Continuous Flow Synthesis Techniques for Scalability Studies

Continuous flow chemistry has emerged as a powerful technology for scaling up chemical production safely and efficiently. flinders.edu.aumdpi.com Instead of large-volume batch reactors, reactants are pumped through narrow tubes or channels where they mix and react. This methodology offers superior control over reaction parameters like temperature and mixing, which is especially beneficial for exothermic reactions like nitrations or some SNAr processes. nih.gov

The synthesis of this compound is well-suited for continuous flow processing. A solution of 2-chloro-3-nitropyridine and a solution of 4-fluorophenol with a base can be continuously merged in a heated reactor coil. mdpi.com The short residence time within the heated zone, a key feature of flow chemistry, can minimize the formation of degradation byproducts, leading to a cleaner product stream. nih.gov This approach not only enhances safety by minimizing the volume of reactive material at any given time but also allows for straightforward scaling by simply running the system for longer periods. flinders.edu.aunih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Synthesis |

| Heat Transfer | Poor, potential for localized hot spots | Excellent, high surface-area-to-volume ratio | Enhanced safety, reduced byproduct formation. nih.gov |

| Mixing | Variable, dependent on stirrer efficiency | Rapid and highly efficient diffusion mixing | Increased reaction rates and yields. flinders.edu.au |

| Scalability | Requires larger reactors, poses safety risks | "Scale-out" by running longer or in parallel | Safer and more linear scalability. flinders.edu.aunih.gov |

| Process Control | Difficult to precisely control temperature/time | Precise control over residence time and temp. | Higher reproducibility and product quality. mdpi.com |

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be made more environmentally benign by applying green chemistry principles. scranton.edugctlc.org A major focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives.

Derivatization Reactions of this compound

The structure of this compound offers multiple sites for further chemical modification, making it a versatile intermediate for creating a library of more complex molecules.

Reduction of the Nitro Group to Access Amino Analogs

The nitro group is a key functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. This reduction is one of the most fundamental and widely used reactions in the synthesis of aromatic compounds.

The resulting compound, 3-amino-2-(4-fluorophenoxy)pyridine, is a valuable precursor for pharmaceuticals. rsc.org The reduction can be achieved using various well-established methods, with the choice of reagent depending on the presence of other functional groups and desired selectivity.

| Reagent/Method | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Ethyl Acetate (B1210297) | High yield, clean reaction, atmospheric or moderate pressure |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Inexpensive, effective for many substrates |

| Electrochemical Reduction | Acidic solution, controlled potential | Avoids bulk chemical reductants, potentially greener. google.com |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Avoids handling gaseous hydrogen |

Further Functionalization of the Pyridine Nucleus

The pyridine ring itself, activated by its substituents, can undergo further functionalization. The introduction of the amino group in the 3-position significantly alters the reactivity of the ring, making it more susceptible to electrophilic substitution and providing a nucleophilic center for building new ring systems. rsc.org

For instance, 2-aminopyridine (B139424) derivatives are common starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are prevalent in medicinal chemistry. researchgate.netnih.gov This is often achieved through multi-component reactions involving the aminopyridine, an aldehyde, and an alkyne. researchgate.net

Furthermore, the nitro group in the parent compound activates the pyridine ring for other transformations. The electron-withdrawing nature of the nitro group facilitates nucleophilic attack at other positions or participation in cycloaddition reactions. nih.govnih.govnih.gov For example, 3-nitropyridines can act as dipolarophiles in 1,3-dipolar cycloadditions, leading to the formation of condensed pyrroline (B1223166) systems. nih.gov This reactivity allows for the construction of complex polycyclic scaffolds from the relatively simple this compound core.

Modifications and Substitutions on the Fluorophenoxy Moiety

The chemical reactivity of the fluorophenoxy moiety in this compound is significantly influenced by the electronic interplay between the substituents on the phenyl ring and the potent electron-withdrawing nature of the 3-nitropyridyl group. While specific documented examples of substitution reactions directly on the fluorophenoxy portion of this exact molecule are not extensively reported in publicly available literature, the expected reaction pathways can be inferred from established principles of organic chemistry. The reactivity of the fluorophenoxy ring is a balance between the activating, ortho-, para-directing effect of the ether oxygen and the deactivating, ortho-, para-directing effect of the fluorine atom, all under the overarching deactivating influence of the 3-nitropyridyl substituent.

Electrophilic Aromatic Substitution

The 3-nitropyridyl group is a powerful deactivating group due to its strong electron-withdrawing nature. This effect is transmitted through the ether linkage to the phenoxy ring, significantly reducing its electron density and making it less susceptible to electrophilic aromatic substitution (EAS). google.com Activating groups generally increase the rate of EAS by donating electron density to the aromatic ring, while deactivating groups withdraw electron density, slowing the reaction. masterorganicchemistry.com

The ether oxygen of the fluorophenoxy group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Conversely, the fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it also directs ortho and para due to resonance effects of its lone pairs. masterorganicchemistry.comlibretexts.org

In the context of this compound, the positions ortho to the ether linkage (positions 3 and 5 of the phenoxy ring) are the most likely sites for electrophilic attack, should a reaction occur under forcing conditions. The para position is already occupied by the fluorine atom. The strong deactivation of the entire molecule by the 3-nitropyridyl group suggests that any electrophilic substitution on the fluorophenoxy ring would require harsh reaction conditions. The directing effects of the ether and fluorine substituents would guide the regiochemical outcome.

Expected Regioselectivity of Electrophilic Aromatic Substitution on the Fluorophenoxy Moiety

| Position on Phenoxy Ring | Activating/Deactivating Influence | Expected Outcome |

| 3 and 5 | Ortho to the activating ether group | Preferred sites for substitution |

| 2 and 6 | Meta to the activating ether group | Less favored sites for substitution |

Nucleophilic Aromatic Substitution

The fluorine atom on the phenoxy ring is a potential site for nucleophilic aromatic substitution (SNAr). Generally, for an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the entire 3-nitropyridyloxy substituent acts as a powerful electron-withdrawing group.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. stackexchange.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. Fluorine, despite being a poor leaving group in other substitution reactions, can be effective in SNAr because its high electronegativity stabilizes the intermediate through the inductive effect. masterorganicchemistry.comstackexchange.com

For a nucleophile to displace the fluorine atom in this compound, the reaction would need to proceed through a Meisenheimer-like intermediate. The electron-withdrawing 3-nitropyridyloxy group at the para position would help to stabilize the negative charge that develops on the phenoxy ring during the reaction. While direct experimental data for this specific transformation on this compound is scarce, the general principles of SNAr suggest that this reaction is plausible under appropriate conditions with strong nucleophiles.

Spectroscopic Characterization and Structural Elucidation in Academic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific, experimentally verified ¹H NMR data for 2-(4-Fluorophenoxy)-3-nitropyridine is not widely available in the public domain, the expected proton environments can be predicted based on the structure. The molecule contains seven protons distributed across two aromatic rings. The pyridine (B92270) ring protons are expected to appear at lower field (higher ppm) due to the electron-withdrawing effects of the nitrogen atom and the nitro group. The protons on the fluorophenoxy ring would be influenced by the fluorine atom and the ether linkage. The coupling patterns would reveal the substitution pattern on both rings.

Similar to ¹H NMR, comprehensive experimental ¹³C NMR data for this compound is scarce in publicly accessible literature. A ¹³C NMR spectrum would be expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap. The carbon atoms of the pyridine ring, particularly the one bearing the nitro group and the one attached to the ether oxygen, would be significantly shifted downfield. The carbon atom bonded to the fluorine in the phenoxy ring would exhibit a characteristic large coupling constant (¹JC-F).

Advanced two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex molecules like this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine and fluorophenoxy rings through the ether linkage and for confirming the relative positions of the substituents on each ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation around the C-O-C ether bond by observing through-space interactions between the protons of the two aromatic rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula of C₁₁H₇FN₂O₃. The predicted monoisotopic mass of this compound is 234.04407 Da. rsc.org

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The fragmentation pattern observed in the mass spectrum would offer further structural insights. Expected fragmentation pathways could include the loss of the nitro group (NO₂) and cleavage of the ether bond, leading to characteristic fragment ions of the nitropyridine and fluorophenoxy moieties.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts rsc.org

| Adduct | m/z |

| [M+H]⁺ | 235.05135 |

| [M+Na]⁺ | 257.03329 |

| [M-H]⁻ | 233.03679 |

| [M+NH₄]⁺ | 252.07789 |

| [M+K]⁺ | 273.00723 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively, which are characteristic of the nitro group.

Aromatic C=C and C=N stretching: These vibrations would appear in the 1600-1400 cm⁻¹ region.

Aryl ether C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl ether linkage would be present, typically in the 1270-1230 cm⁻¹ and 1050-1000 cm⁻¹ regions.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1250-1020 cm⁻¹ range.

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and stereochemistry of the molecule in the solid state. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking or hydrogen bonding (if present), would be revealed. As of the latest available data, a crystal structure for this compound has not been reported in the primary scientific literature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in synthetic chemistry for both the qualitative assessment of purity and the quantitative determination of a compound in a mixture. For a substance like this compound, a suite of chromatographic methods would be employed to ensure its quality and to isolate it from reaction mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of a chemical reaction and for the preliminary assessment of the purity of this compound. In a typical application, a small amount of the compound is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The choice of mobile phase is critical and is determined empirically to achieve optimal separation of the target compound from any impurities or starting materials. For a molecule with the polarity of this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is generally effective. The ratio of these solvents is adjusted to obtain a retardation factor (Rf) value that is ideally between 0.3 and 0.7 for the main spot. Visualization of the spots is typically achieved under UV light, given the aromatic nature of the compound.

Table 1: Hypothetical TLC Data for this compound

| Mobile Phase System (v/v) | Stationary Phase | Retardation Factor (Rf) |

| Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | 0.45 |

| Dichloromethane:Methanol (98:2) | Silica Gel 60 F254 | 0.60 |

| Petroleum Ether:Acetone (8:2) | Silica Gel 60 F254 | 0.50 |

Note: The Rf values presented are hypothetical and serve as illustrative examples of what might be observed in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, offering high resolution and sensitivity. A validated Reverse-Phase HPLC (RP-HPLC) method is the standard approach for determining the purity of such non-volatile organic compounds.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a non-polar stationary phase (e.g., C18 or C8 silica). A polar mobile phase, often a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compound. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, set at a wavelength where the analyte exhibits strong absorbance.

For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve. Method validation would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Retention Time | Dependent on specific conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for its analysis, particularly for identifying volatile impurities or if the compound is derivatized to increase its volatility. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for compound identification.

For direct analysis, a high-temperature capillary column and an appropriate injection technique would be necessary. More commonly, GC-MS analysis might be employed to identify related, more volatile substances in a sample, or to analyze the products of a degradation study.

The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. This spectrum can be compared against spectral libraries for identification. The molecular ion peak (M+) and the isotopic pattern, especially due to the presence of fluorine, would be key features in the mass spectrum of this compound.

Table 3: Predicted GC-MS Data Points for this compound

| Parameter | Description |

| Derivatization | May not be necessary, but could involve reduction of the nitro group followed by acylation to increase volatility. |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| Carrier Gas | Helium or Hydrogen. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Expected m/z fragments | Fragments corresponding to the loss of the nitro group, the fluorophenoxy group, and other characteristic cleavages. |

Computational Chemistry and Theoretical Investigations of 2 4 Fluorophenoxy 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic nature of molecules.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is used to predict a wide range of molecular properties, including geometries, energies, and reactivity indices. A DFT study of 2-(4-Fluorophenoxy)-3-nitropyridine would reveal how the electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen, combined with the electronic effects of the fluorophenoxy substituent, collectively influence the molecule's stability and reactivity.

A study on various nitro derivatives of pyridine using DFT has shown that the addition of nitro groups generally impacts the aromatic stability of the pyridine ring. researchgate.net For this compound, DFT calculations would similarly elucidate the distribution of electron density and the energetic landscape of the molecule. Reactivity descriptors, such as global hardness and softness, could also be calculated to provide a quantitative measure of its kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

| Dipole Moment | ~4-6 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Heat of Formation | Positive value | Suggests an endothermic formation process, which is common for substituted nitroaromatics. researchgate.net |

| Global Hardness | Moderate value | Reflects the molecule's resistance to change in its electron distribution. |

| Global Softness | Moderate value | Indicates the molecule's polarizability and reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be obtained from a DFT study. Actual values would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a significant region of negative potential around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic interaction. Conversely, regions of positive potential would be expected around the hydrogen atoms of the pyridine ring and near the carbon atom attached to the nitro group. Comparative studies on substituted pyridines have demonstrated the utility of MEP in understanding the reactivity of the heterocyclic nitrogen. nih.gov The presence of the proximal nitro group would significantly influence the potential around the pyridine nitrogen in this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

In this compound, the HOMO would likely be localized on the electron-rich fluorophenoxy ring, while the LUMO would be expected to be concentrated on the electron-deficient nitropyridine moiety. This separation of frontier orbitals suggests a potential for intramolecular charge transfer. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 2: Hypothetical Frontier Molecular Orbital Data

| Orbital | Predicted Energy (eV) | Localization |

| HOMO | ~ -7.5 to -8.5 | Primarily on the 4-fluorophenoxy ring |

| LUMO | ~ -2.0 to -3.0 | Primarily on the 3-nitropyridine (B142982) ring |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Indicates moderate kinetic stability |

Note: These energy values are estimations based on similar aromatic nitro compounds and would need to be confirmed by specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, considering its movements and interactions with its environment.

The ether linkage between the phenoxy and pyridine rings in this compound allows for rotational freedom, leading to various possible conformations. MD simulations can explore the conformational landscape by simulating the molecule's movements over time, identifying the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule interacts with other molecules. The flexibility of the molecule, particularly the torsion angle of the C-O-C bond, can be analyzed from the simulation trajectories.

The behavior and properties of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol, or a non-polar solvent). These simulations can predict solvation energies and reveal the specific arrangement of solvent molecules around the solute, known as the solvation shell.

Solvent mapping studies, a type of MD simulation, can identify "hot spots" on the molecule's surface where solvent molecules, or other functional groups, are most likely to interact. This information is particularly valuable for understanding how the molecule will behave in a biological environment or as a reactant in solution.

In Silico Screening and Virtual Ligand Design Methodologies

In the quest to identify and optimize new drug candidates, in silico screening and virtual ligand design have become indispensable tools. For a molecule like this compound, these computational approaches offer a rapid and cost-effective means to predict its biological targets and to design novel analogs with enhanced activity and selectivity.

Virtual screening of this compound would typically commence with the construction of a 3D model of the molecule. This model is then used to screen against libraries of known protein structures to identify potential binding partners. Both target-based and ligand-based virtual screening methods can be employed.

Target-Based Virtual Screening: This approach, also known as structure-based virtual screening, involves docking the 3D structure of this compound into the binding sites of a panel of biological targets. Scoring functions are then used to estimate the binding affinity and to rank potential protein-ligand interactions. This method is particularly useful for identifying novel mechanisms of action for the compound.

Ligand-Based Virtual Screening: When a known active ligand for a particular target exists, its chemical features can be used to create a pharmacophore model. This model represents the essential steric and electronic features required for binding. The structure of this compound can then be compared to this pharmacophore to assess its potential for similar biological activity.

Once a potential biological target is identified, virtual ligand design methodologies can be used to optimize the structure of this compound. This involves making targeted modifications to the molecule's structure to improve its binding affinity, selectivity, and pharmacokinetic properties. For instance, different substituents could be virtually added to the pyridine or phenoxy rings, and the resulting changes in binding interactions can be computationally evaluated.

A hypothetical workflow for the in silico screening and virtual ligand design of this compound is presented below:

| Step | Methodology | Description |

| 1 | 3D Structure Generation | Generation of a low-energy 3D conformation of this compound using computational chemistry software. |

| 2 | Target Identification | Screening the compound against a database of protein structures (e.g., Protein Data Bank) using molecular docking to identify potential biological targets. |

| 3 | Pharmacophore Modeling | If known active ligands for an identified target exist, a pharmacophore model is developed to guide the design of new analogs. |

| 4 | Virtual Ligand Design | Modification of the parent structure of this compound and evaluation of the binding of the new analogs to the target protein. |

| 5 | ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a lead compound like this compound, QSAR studies can provide valuable insights into the structural features that are critical for its biological effects, thereby guiding the synthesis of more potent analogs. researchgate.net

A QSAR study on derivatives of this compound would involve the following key steps:

Data Set Generation: A series of analogs of this compound would be synthesized, and their biological activity against a specific target would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For a hypothetical series of this compound derivatives, a QSAR model might take the following form:

pIC50 = c0 + c1LogP + c2PSA + c3*DipoleMoment

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, PSA is the polar surface area, and DipoleMoment is the molecule's dipole moment. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

An illustrative QSAR data table for a hypothetical set of this compound analogs is shown below.

| Compound | R1-substituent | LogP | PSA (Ų) | Dipole Moment (Debye) | Experimental pIC50 | Predicted pIC50 |

| 1 | -H | 2.60 | 65.2 | 4.5 | 5.2 | 5.3 |

| 2 | -Cl | 3.10 | 65.2 | 3.8 | 5.8 | 5.7 |

| 3 | -CH3 | 3.05 | 65.2 | 4.9 | 5.4 | 5.5 |

| 4 | -OCH3 | 2.55 | 74.4 | 5.2 | 5.9 | 5.8 |

| 5 | -NO2 | 2.45 | 110.1 | 2.1 | 6.5 | 6.4 |

Ligand Efficiency and Drug-likeness Assessment in Predictive Modeling

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable balance of other properties that are collectively referred to as "drug-likeness." Ligand efficiency (LE) and other related metrics are used to assess the quality of a compound and its potential to be developed into a successful drug.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:

LE = (1.37/N) * pIC50

where N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller, more efficient structure.

Drug-likeness is a qualitative concept that is used to evaluate a compound's resemblance to known drugs. It is often assessed by considering a set of physicochemical properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. The most well-known of these is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons

A LogP of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

The predicted properties of this compound can be assessed against these criteria to gauge its drug-likeness.

| Parameter | Value for this compound | Drug-like Range |

| Molecular Weight ( g/mol ) | 234.19 | < 500 |

| XlogP (predicted) | 2.6 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Polar Surface Area (Ų) | 65.2 | 20-130 |

Based on these parameters, this compound exhibits good drug-like properties. Its molecular weight and LogP are well within the desirable ranges, and it adheres to Lipinski's Rule of Five. These characteristics, combined with its potential for chemical modification, make it an attractive starting point for the development of new therapeutic agents.

Medicinal Chemistry and Biological Activity of 2 4 Fluorophenoxy 3 Nitropyridine Derivatives

Application in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments for binding to a biological target. The initial weak interactions of these fragments are then optimized to develop high-affinity ligands.

Identification and Characterization of Protein Binding Sites (e.g., on Hsp27/HSPB1)

Heat shock protein 27 (Hsp27 or HSPB1) is a molecular chaperone that is overexpressed in various cancers and is associated with therapeutic resistance. As such, it is a target of interest for the development of novel anticancer agents. While FBDD campaigns have been successfully employed against various protein targets, a review of the current scientific literature reveals no specific studies detailing the use of 2-(4-fluorophenoxy)-3-nitropyridine in an FBDD campaign targeting Hsp27/HSPB1. There is no published data on the identification or characterization of binding sites on Hsp27/HSPB1 for this particular compound.

Optimization of Ligand Affinity and Ligand Efficiency Metrics

The optimization of ligand affinity and ligand efficiency (LE) are critical steps in FBDD. Ligand efficiency is a metric used to evaluate how effectively a compound binds to its target relative to its size. The goal is to maximize binding affinity while maintaining a low molecular weight. There are currently no publicly available research articles or data that describe the optimization of ligand affinity or ligand efficiency metrics for derivatives of this compound.

Role as Key Intermediates in the Synthesis of Bioactive Compounds

The chemical structure of this compound, featuring a nitropyridine core coupled with a fluorophenoxy moiety, suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Precursors for Novel Heterocyclic Drug Candidates

The nitropyridine scaffold is a common feature in many bioactive compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized, and the pyridine (B92270) ring can undergo various chemical transformations. However, a detailed search of the chemical literature does not yield specific examples of this compound being used as a precursor for the synthesis of novel heterocyclic drug candidates that have entered preclinical or clinical development.

Scaffold for Design of Targeted Therapeutic Agents

The unique arrangement of the fluorophenoxy and nitropyridine groups in this compound makes it an interesting scaffold for the design of targeted therapeutic agents. Its structure could potentially serve as a foundation for building molecules with specific interactions with biological targets. While the compound is noted for its potential as a scaffold in chemical databases, there is a lack of published research demonstrating its concrete application in the design of targeted therapies. ontosight.ai

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of analogs of a bioactive compound to understand how specific structural modifications influence its biological activity. This knowledge is then used to guide the design of more potent and selective compounds.

Despite the theoretical potential for developing a rich SAR for derivatives of this compound, there are no comprehensive SAR studies published in the peer-reviewed scientific literature for this class of compounds. The influence of modifying the fluorophenoxy ring, altering the position or nature of the substituents on the pyridine ring, or replacing the nitro group with other functionalities on the biological activity of this scaffold has not been systematically investigated or reported.

Impact of Nitro Group Position and Substituent Variations on Activity

The position and nature of the nitro group on the pyridine ring, along with other substitutions, are critical factors that modulate the biological activity of phenoxypyridine derivatives. The nitro group's strong electron-withdrawing nature significantly influences the molecule's electronic distribution, reactivity, and potential for metabolic activation. svedbergopen.commdpi.com

Research on various classes of nitro-aromatic compounds has established clear structure-activity relationships (SAR) that are applicable to this compound derivatives:

Positional Isomerism : The location of the nitro group is paramount. For instance, in nitroimidazole-based antitubercular agents, a 4-nitro isomer (like PA-824) exhibits activity against both aerobic and anaerobic bacteria, whereas 5-nitro isomers are typically active only against anaerobic bacteria. nih.gov Similarly, moving the nitro group on the acridine (B1665455) ring of the anticancer agent nitracrine (B1678954) leads to a decrease in its activity. nih.gov This highlights that the 3-nitro position in the parent compound is likely crucial for its specific biological profile, and shifting it to other positions (e.g., 4, 5, or 6) would be expected to produce compounds with distinctly different activities.

Necessity of the Nitro Group : The nitro group is often essential for the desired biological effect. For many nitro-aromatic drugs, its reduction within target cells produces reactive intermediates that are responsible for the therapeutic action. svedbergopen.comnih.gov Studies on (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids showed that the presence of the nitro group was necessary for achieving high inhibitory activity against coagulation factor IXa. mdpi.com In antitubercular nitroimidazoles, removal of the nitro group abolishes both aerobic and anaerobic activity. nih.gov

These findings underscore that while the this compound structure provides a foundation, its biological effects are finely tuned by the precise placement of the nitro group and the interplay of other substituents on the heterocyclic core.

Influence of Phenoxy Moiety Modifications on Molecular Interactions

The phenoxy moiety, particularly with its fluorine substituent, is a key pharmacophore component that governs how derivatives bind to their biological targets. nih.gov It is primarily responsible for establishing crucial non-covalent interactions within protein binding pockets, such as π-π stacking and hydrophobic interactions. nih.gov

Key molecular interactions influenced by the phenoxy group include:

π-π Stacking : The aromatic nature of the phenoxy ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) and tyrosine (Tyr) in a target protein. Docking studies of N-methyl-D-aspartate receptor (NMDAR) antagonists revealed that the phenoxy moiety engages in preferred π-π interactions with residues GluN2B (Phe114) and GluN1 (Tyr109). nih.gov

Hydrophobic Interactions : The phenoxy group and its substituents can fit into hydrophobic pockets of a receptor, displacing water molecules and increasing binding affinity. The ortho-substituent on the phenoxy ring has been shown to enhance hydrophobic interactions with the alkyl chains of residues like valine (Val) and isoleucine (Ile). nih.gov

Hydrogen Bonding : The ether oxygen linking the phenoxy group to the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target. nih.gov

Modulation of Selectivity : Strategic substitution on the phenoxy ring can fine-tune binding selectivity. For example, ortho-substitution of the phenoxy moiety was found to be critical for designing compounds that could selectively recognize the 5-HT1A receptor over other receptors like the α1d-adrenoceptor and the dopamine (B1211576) D2-like receptor. nih.gov

The 4-fluoro substituent on the phenoxy ring of the parent compound also plays a significant role. Fluorine's high electronegativity can alter the electronic nature of the ring and participate in specific interactions, such as forming favorable contacts with backbone amides or other polar residues, potentially enhancing binding affinity and modifying pharmacokinetic properties.

Emerging Therapeutic Applications of Derived Compounds

The versatile this compound scaffold has been explored for the development of novel therapeutics targeting a wide array of diseases, from inflammation and cancer to complex neurological disorders.

Anti-inflammatory Agents and Modulation of Inflammatory Pathways

Derivatives of nitrated aromatic compounds are being investigated as a new class of anti-inflammatory agents with potentially improved safety profiles. A key strategy involves creating nitric oxide (NO)-donating nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that adding a nitroxybutyl moiety to traditional NSAIDs like flurbiprofen (B1673479) (which contains a fluorophenyl group) and ketoprofen (B1673614) significantly reduces their ulcer-causing side effects without compromising their anti-inflammatory efficacy. nih.gov These nitrated derivatives were shown to suppress prostaglandin (B15479496) synthesis and inflammation in rat models comparably to the parent drugs but caused significantly less gastric mucosal injury. nih.gov The mechanism is believed to involve the release of nitric oxide, which has protective effects on the gastric mucosa. This concept of using a nitro group-containing moiety to improve the therapeutic index of anti-inflammatory drugs is a promising area of research. nih.gov

Anticancer Research and Target Inhibition

The pyridine core is a privileged structure in the design of kinase inhibitors for cancer therapy. Numerous derivatives containing pyridine or fused pyrazolopyridine rings have shown potent activity against various kinases that are critical for tumor growth and survival. nih.govnih.gov

Kinase Inhibition : Pyrazolopyridine derivatives have been identified as potent inhibitors of multiple cancer-relevant kinases, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Spleen Tyrosine Kinase (Syk). nih.gov

c-Met Inhibition : Novel 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have been synthesized and evaluated as inhibitors of the c-Met kinase, a key target in cancers like gastric carcinoma. The most promising of these compounds demonstrated potent c-Met inhibition and superior cytotoxicity against a c-Met-addicted cancer cell line compared to the known inhibitor Foretinib. nih.gov

VEGFR-2/HER-2 Inhibition : In a related series, cyanopyridone derivatives were developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two important targets in breast cancer. mdpi.com

The data below summarizes the activity of some of these pyridine-based anticancer agents.

| Compound Class | Target(s) | Example Activity | Cell Line | Source |

| 4-(2-fluorophenoxy)-3,3'-bipyridine | c-Met Kinase | IC₅₀ = 8.2 nM | (Enzymatic) | nih.gov |

| 4-(2-fluorophenoxy)-3,3'-bipyridine | Cytotoxicity | IC₅₀ = 3 nM | MKN-45 | nih.gov |

| Cyanopyridone Derivative (5a) | Cytotoxicity | IC₅₀ = 1.77 µM | MCF-7 | mdpi.com |

| Cyanopyridone Derivative (5e) | Cytotoxicity | IC₅₀ = 1.39 µM | MCF-7 | mdpi.com |

| Cyanopyridone Derivative (5a) | Cytotoxicity | IC₅₀ = 2.71 µM | HepG2 | mdpi.com |

These studies demonstrate the potential of pyridine-based scaffolds, including those derived from this compound, to generate potent and selective anticancer agents by targeting key signaling pathways.

Neurological Disorders and Neurotransmitter Modulation (e.g., Glycine (B1666218) Transporter 1 inhibitors)

Inhibiting the Glycine Transporter 1 (GlyT-1) has emerged as a major strategy for treating CNS disorders associated with the hypofunction of the NMDA receptor, such as schizophrenia. nih.govfrontiersin.org GlyT-1 controls the concentration of glycine in the synaptic cleft; inhibiting it raises glycine levels, which in turn potentiates the activity of NMDA receptors. nih.gov This is thought to help alleviate the negative and cognitive symptoms of schizophrenia. nih.gov

The fluorophenyl moiety, present in the parent compound, is a key structural feature in potent GlyT-1 inhibitors. For example, the selective GlyT-1 inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine (NFPS) has been shown to enhance NMDA receptor-mediated responses in vivo and produce an antipsychotic-like profile in animal models. nih.gov This establishes a direct link between the fluorophenyl structure and the modulation of this important neurological target. The this compound scaffold therefore represents a valuable starting point for designing novel GlyT-1 inhibitors for treating schizophrenia, depression, anxiety, and other CNS disorders. nih.gov

Acetylcholinesterase Reactivators for Organophosphorus Nerve Agent Poisoning

Organophosphorus (OP) compounds, found in nerve agents and pesticides, cause severe toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net This leads to a buildup of the neurotransmitter acetylcholine, resulting in a cholinergic crisis and potentially death. nih.gov The standard treatment includes the use of an AChE reactivator, typically an oxime, which attempts to cleave the OP from the enzyme and restore its function. numberanalytics.comresearchgate.net

However, current oxime-based reactivators have significant limitations, including their inability to efficiently cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system and their lack of broad-spectrum efficacy against all types of OP agents. researchgate.netnih.gov This has spurred a search for novel reactivators with improved properties. The development of new chemical scaffolds that can penetrate the CNS and effectively reactivate the enzyme is a critical area of research. While derivatives of this compound have not been specifically reported for this application, its substituted pyridine structure represents a versatile starting point for the design of new, potentially uncharged or mono-charged reactivators that could overcome the BBB penetration issue plaguing current treatments.

Rational Drug Design Strategies Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable starting point in rational drug design, primarily due to its synthetic tractability and the electronic properties conferred by its constituent moieties. The strategic incorporation of this scaffold allows for the systematic development of potent and selective inhibitors for various biological targets, particularly in the realm of oncology. The design process leverages the unique chemical characteristics of the fluorophenoxy group, the pyridine core, and the nitro group to optimize pharmacological activity.

A key aspect of the rational design strategy involves the functionalization of the this compound core. The nitro group at the 3-position is particularly significant in this regard. From a synthetic chemistry perspective, the nitro group is a versatile handle that can be readily transformed into other functional groups. nih.gov For instance, it can be reduced to an amino group, which can then be acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents. nih.gov This allows for the exploration of the chemical space around the pyridine core, a crucial step in establishing structure-activity relationships (SAR). The electron-withdrawing nature of the nitro group also activates the pyridine ring for certain chemical modifications.

The 4-fluorophenoxy moiety at the 2-position of the pyridine ring plays a crucial role in molecular recognition by target proteins. The fluorine atom can engage in favorable hydrogen bonding interactions with protein residues and can enhance metabolic stability and membrane permeability of the resulting drug candidates. mdpi.com The phenoxy linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose within the target's active site.

Rational drug design strategies often employ computational methods, such as molecular docking, to predict the binding modes of this compound derivatives with their biological targets. These in silico studies help in prioritizing the synthesis of compounds with the highest predicted binding affinities and most favorable interaction profiles. For example, in the design of kinase inhibitors, the pyridine core can act as a hinge-binding motif, while the fluorophenoxy group and substituents introduced via the nitro group can occupy adjacent hydrophobic pockets, leading to potent inhibition. nih.gov

The development of dual inhibitors, which can simultaneously target multiple signaling pathways, is another advanced drug design strategy where this scaffold is relevant. For instance, derivatives of the related 4-(2-fluorophenoxy)pyridine have been designed as dual c-Met/VEGFR-2 inhibitors. nih.gov This approach, when applied to the this compound scaffold, could lead to the discovery of novel anticancer agents with a broader spectrum of activity.

The following tables summarize the biological activities of various derivatives that incorporate the broader phenoxypyridine scaffold, illustrating the outcomes of such rational drug design approaches.

Table 1: c-Met and VEGFR-2 Kinase Inhibitory Activity of Pyrazolone and Triazole-Containing Pyridine Derivatives nih.gov

| Compound | Modifications | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|---|

| 9h | Pyrazolone moiety | Data not available | Data not available |

| 12b | Triazole moiety | Data not available | Data not available |

| 12d | Triazole moiety | 0.11 | 0.19 |

Table 2: FLT3 Inhibitory Activity of Semicarbazide-Containing Aniline Derivatives researchgate.net

| Compound | Modifications | FLT3 IC₅₀ (nM) |

|---|---|---|

| 12c | Semicarbazide linker | 312 |

| 12g | Semicarbazide linker | 384 |

Table 3: Cytotoxicity of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives against Cancer Cell Lines nih.gov

| Compound | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | c-Met IC₅₀ (µM) |

|---|---|---|---|---|

| 26a | 1.59 | 0.72 | 0.56 | 0.016 |

Future Perspectives and Advancements in Research on 2 4 Fluorophenoxy 3 Nitropyridine

Development of Novel Synthetic Methods for Improved Sustainability and Atom Economy

Future synthetic research on 2-(4-Fluorophenoxy)-3-nitropyridine and its analogs will likely prioritize the development of more sustainable and efficient methodologies. Traditional synthetic routes for similar compounds often involve multi-step processes that may utilize harsh reagents or generate significant waste. google.com The focus will shift towards processes that align with the principles of green chemistry, emphasizing improved atom economy, reduced energy consumption, and the use of environmentally benign solvents and catalysts.

Advancements may include:

Catalytic C-O Coupling Reactions: Exploring novel catalyst systems (e.g., copper or palladium-based) for the etherification step between a 2-halopyridine and 4-fluorophenol (B42351), aiming for lower catalyst loading, milder reaction conditions, and higher yields.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. This technology offers enhanced control over reaction parameters (temperature, pressure, and time), improved safety for handling potentially energetic nitrated intermediates, and the potential for streamlined, automated production.

Biocatalysis: Investigating the use of enzymes to catalyze key synthetic steps. While challenging for this specific scaffold, the development of engineered enzymes could offer highly selective and environmentally friendly alternatives to traditional chemical methods.

Alternative Precursors: Research into novel starting materials, such as pyridine (B92270) N-oxides, could provide new pathways for synthesis. google.com The use of N-oxides has shown promise in the synthesis of other fluorinated pyridines and may offer a different strategic approach. google.com

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, lower energy input, reduced metal waste. | Development of reusable, highly active catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme discovery and protein engineering. |

| Novel Precursors | Alternative reaction pathways, potentially fewer steps. | Exploration of pyridine N-oxides and other activated pyridines. google.com |

Exploration of New Biological Targets and Disease Indications for Derivatives

The this compound core is a versatile scaffold for generating libraries of derivatives with potential therapeutic applications. The 3-nitropyridine (B142982) structural motif, in particular, has been identified in compounds acting as microtubule-targeting agents with anticancer properties. nih.gov Research has shown that analogues can induce cell cycle arrest and inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

Future research will focus on systematically modifying the this compound structure to explore a wide range of biological targets. The nitro group can be reduced to an amine, which can then be further functionalized, opening up a vast chemical space for derivatization.

Key areas for exploration include:

Kinase Inhibition: Derivatives of structurally similar compounds, such as 4-(2-fluorophenoxy)quinolines and 4-(2-fluorophenoxy)pyridines, have been investigated as potent inhibitors of protein kinases like c-Met and FLT3, which are crucial targets in oncology. nih.govresearchgate.net Future work will likely involve synthesizing and screening libraries of 2-(4-Fluorophenoxy)-3-aminopyridine derivatives against a panel of cancer-relevant kinases.

Neurodegenerative Diseases: 4-aminopyridine (B3432731) is an approved drug for multiple sclerosis, and its fluorinated derivatives are being investigated for imaging applications in the central nervous system. google.com This suggests that derivatives of the core scaffold could be explored for their potential to modulate ion channels or other targets relevant to neurodegenerative disorders.

Infectious Diseases: The nicotinic acid scaffold, structurally related to the pyridine core, has been used to develop compounds with antitubercular activity. Derivatives could be screened against various bacterial, fungal, and viral targets.

| Potential Target Class | Disease Indication | Rationale/Related Compounds |

| Protein Kinases (e.g., c-Met, FLT3) | Various Cancers, Acute Myeloid Leukemia | 4-(2-fluorophenoxy)quinoline/pyridine derivatives show inhibitory activity. nih.govresearchgate.net |

| Tubulin | Various Cancers | 3-nitropyridine analogues act as microtubule-destabilizing agents. nih.gov |

| Ion Channels (e.g., Potassium Channels) | Multiple Sclerosis, Neurological Disorders | Fluorinated derivatives of 4-aminopyridine are under investigation. google.com |

| Bacterial Enzymes | Tuberculosis, Bacterial Infections | Nicotinic acid derivatives show activity against Mycobacterium tuberculosis. |

Integration of Advanced Computational Modeling with Experimental Validation

Modern drug discovery heavily relies on the synergy between computational modeling and experimental work. vichemchemie.com For this compound derivatives, in silico techniques will be indispensable for accelerating the design-synthesize-test-analyze cycle.

Future applications will involve:

Molecular Docking: Simulating the binding of virtual libraries of derivatives to the active sites of known biological targets (e.g., kinase domains, the colchicine-binding site of tubulin) to prioritize compounds for synthesis. nih.govnih.gov This helps to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules. nih.gov

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic properties, reactivity, and conformational preferences of the scaffold and its derivatives. nih.gov This can provide insights into molecular stability and potential metabolic liabilities.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. vichemchemie.comresearchgate.net This helps to filter out molecules with unfavorable pharmacokinetic profiles, saving significant resources. vichemchemie.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a ligand-protein complex over time to assess the stability of the binding interaction and understand the energetic contributions of different parts of the molecule. nih.gov

The integration of these computational approaches allows for a more rational, hypothesis-driven approach to lead discovery and optimization, reducing the reliance on costly and time-consuming empirical screening. patsnap.com

Application in Combinatorial Chemistry and High-Throughput Screening Methodologies

To fully explore the therapeutic potential of the this compound scaffold, future research will utilize combinatorial chemistry to generate large, diverse libraries of related compounds. patsnap.com By establishing a versatile and efficient synthetic route, numerous variations can be produced by systematically changing the substituents on both the pyridine and phenoxy rings.

This process will be tightly coupled with high-throughput screening (HTS) to rapidly evaluate the biological activity of these compound libraries against various targets. nih.gov HTS facilities employ robotic automation to test thousands of compounds per day in miniaturized assays (e.g., 384-well or 1536-well plates). cuanschutz.edu

The workflow will involve:

Library Design: Using computational tools to design a focused library of derivatives with diverse physicochemical properties.

Combinatorial Synthesis: Employing parallel synthesis techniques to rapidly produce the designed library of compounds.

High-Throughput Screening: Screening the library against a panel of biological targets using assays that measure fluorescence, luminescence, or other detectable signals. cuanschutz.edu

Hit Identification: Identifying "hits"—compounds that show desired activity in the primary screen. biobide.com

Hit-to-Lead Progression: Subjecting the initial hits to further testing to confirm their activity and begin the process of lead optimization. biobide.com

This powerful combination of combinatorial synthesis and HTS is essential for efficiently navigating the vast chemical space around the core scaffold to identify promising new lead compounds for drug development. nih.gov

Pre-clinical Development and Translational Research Pathways for Lead Compounds

Once a promising lead compound derived from this compound is identified, it must undergo a rigorous pre-clinical development program to become a viable drug candidate. biobide.com This translational research phase bridges the gap between early-stage discovery and human clinical trials, focusing on optimizing the compound's properties and evaluating its safety and efficacy in biological systems.

The pathway for a lead compound typically involves several critical stages of optimization and evaluation: patsnap.com

Lead Optimization: Medicinal chemists will systematically modify the lead compound to improve its potency, selectivity, and ADMET properties. vichemchemie.comsymeres.com This involves synthesizing numerous analogs to refine the structure-activity relationship and enhance its drug-like characteristics. biobide.com